2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone
Description
2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone is a complex organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring
Properties
IUPAC Name |
2-hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)23-13-3-1-2-12(10-13)4-5-19-6-8-20(9-7-19)14(22)11-21/h1-3,10,21H,4-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHNMXSMJRJGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=CC=C2)OC(F)(F)F)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone typically involves multiple steps. One common route includes the reaction of 3-(trifluoromethoxy)benzyl chloride with piperazine under basic conditions to form the intermediate 1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone. This intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-oxo-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone.
Reduction: Formation of 2-hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Hydroxy-1-[4-[2-[3-(methoxy)phenyl]ethyl]piperazin-1-yl]ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
